Propofol is an intravenous anaesthetic agent used for induction and maintenance of general anaesthesia. IV administration of propfol is used to induce unconsciousness after which anaesthesia may be maintained using a combination of medications. Recovery from propofol-induced anaesthesia is generally rapid and associated with less frequent side effects (e.g. drowsiness, nausea, vomiting) than with thiopental, methohexital, and etomidate. Propofol may be used prior to diagnostic procedures requiring anaesthesia, in the management of refractory status epilepticus, and for induction and/or maintenance of anaesthesia prior to and during surgeries.
Propofol is a General Anesthetic. The physiologic effect of propofol is by means of General Anesthesia.
Propofol is the mostly commonly used parenteral anesthetic agent in the United States, extensively used for minor and outpatient surgical procedures because of its rapid onset and reversal of action, and in intensive care units (ICUs) for maintenance of coma. Propofol has been associated with rare instances of idiosyncratic acute liver injury; in addition, prolonged high dose propofol therapy can cause the “Propofol infusion syndrome” which is marked by bradyarrhythmias, metabolic acidosis, rhabdomyolysis, hyperlipidemia and an enlarged or fatty liver.
Propofol is a hypnotic alkylphenol derivative. Formulated for intravenous induction of sedation and hypnosis during anesthesia, propofol facilitates inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This agent is associated with minimal respiratory depression and has a short half-life with a duration of action of 2 to 10 minutes.
An intravenous anesthetic agent which has the advantage of a very rapid onset after infusion or bolus injection plus a very short recovery period of a couple of minutes. (From Smith and Reynard, Textbook of Pharmacology, 1992, 1st ed, p206). Propofol has been used as ANTICONVULSANTS and ANTIEMETICS.
See also: Fospropofol Disodium (is active moiety of).
Propofol
CAS No.: 2078-54-8
VCID: VC21541770
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Propofol, chemically known as 2,6-diisopropylphenol, is a widely used intravenous anesthetic agent. It is primarily utilized for the induction and maintenance of general anesthesia in medical procedures, including surgeries and diagnostic tests requiring sedation . Propofol is marketed under several brand names, with Diprivan being one of the most well-known . Chemical Composition and FormulationPropofol is formulated as a sterile injectable emulsion, typically containing 1% propofol, 10% soybean oil, and 1.2% purified egg phospholipid as an emulsifier. The formulation also includes glycerol and sodium hydroxide to adjust tonicity and pH, respectively. Newer generic formulations may include sodium metabisulfite as an antioxidant and benzyl alcohol as an antimicrobial agent .
Mechanism of ActionPropofol acts as a γ-aminobutyric acid (GABA) receptor agonist, enhancing the inhibitory neurotransmission in the brain, which leads to sedation and unconsciousness . This mechanism is similar to other anesthetics but offers a favorable pharmacokinetic and pharmacodynamic profile, making it highly effective for rapid induction and recovery . Clinical UsesPropofol is versatile in its applications:
Pharmacokinetics and PharmacodynamicsPropofol has a rapid onset of action, with a short context-sensitive half-life, which allows for quick recovery. This makes it ideal for procedures requiring rapid induction and recovery . The pharmacokinetics of propofol are characterized by rapid distribution and metabolism, primarily in the liver .
Safety and Side EffectsWhile propofol is generally well-tolerated, it can cause respiratory and cardiovascular depression, necessitating careful monitoring during administration . Common side effects include drowsiness, nausea, and vomiting, though these are less frequent compared to other anesthetics . Propofol is contraindicated in patients allergic to soybeans, soy products, eggs, or egg products . History and DevelopmentPropofol was first synthesized in 1973 by John B. Glen, a British veterinary anesthesiologist. It was introduced for clinical use in 1986 in the UK and New Zealand and received FDA approval in 1989 . Glen's work on propofol led to him being awarded the 2018 Lasker Award for clinical research . |
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2078-54-8 | ||||||||||||||||||||||
Product Name | Propofol | ||||||||||||||||||||||
Molecular Formula | C12H18O | ||||||||||||||||||||||
Molecular Weight | 178.27 g/mol | ||||||||||||||||||||||
IUPAC Name | 2,6-di(propan-2-yl)phenol | ||||||||||||||||||||||
Standard InChI | InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | ||||||||||||||||||||||
Standard InChIKey | OLBCVFGFOZPWHH-UHFFFAOYSA-N | ||||||||||||||||||||||
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)O | ||||||||||||||||||||||
Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)O | ||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||
Application | Sedation & Anesthesia | ||||||||||||||||||||||
Boiling Point | 242 °C 254.00 to 256.00 °C. @ 764.00 mm Hg |
||||||||||||||||||||||
Colorform | Light-straw-colored liquid | ||||||||||||||||||||||
Density | 0.955 g/cu cm @ 20 °C | ||||||||||||||||||||||
Melting Point | 18 °C | ||||||||||||||||||||||
Physical Description | Liquid | ||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||
Shelf Life | Propofol is subject to oxidative degradation when exposed to oxygen. Intact containers are packaged using nitrogen to avoid oxygen exposure. if propofol is administered directly from the vial, administration should be completed within 12 hours after the vial is spiked. ... If Propofol emulsion is transferred to a syringe or other container prior to use, administration should be begun promptly and completed within six hours after the container is opened. After six hours, the product should be discarded and the lines should be flushed or discarded. Propofol injection contains 0.005% disodium edetate, but it is not an antimicrobially preserved product under USP standards. The vehicle is capable of supporting the rapid growth of microorganisms, and particulate or bacterial contamination may be difficult to detect because propofol injection is opaque. Therefore, strict aseptic technique must be maintained. Propofol injection shold be administered promptly after opening. Propofol should not be used if there is evidence of separation of the emulsion phases. |
||||||||||||||||||||||
Solubility | Insoluble in water. Soluble in alcohol and toluene. 1.58e-01 g/L |
||||||||||||||||||||||
Source | Synthetic | ||||||||||||||||||||||
Synonyms | 2,6 Diisopropylphenol 2,6-Bis(1-methylethyl)phenol 2,6-Diisopropylphenol Aquafol Diprivan Disoprivan Disoprofol Fresofol ICI 35,868 ICI 35868 ICI-35,868 ICI-35868 ICI35,868 ICI35868 Ivofol Propofol Propofol Abbott Propofol Fresenius Propofol MCT Propofol Rovi Propofol-Lipuro Recofol |
||||||||||||||||||||||
Reference | Array Xiong et al. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia. Nature Chemical Biology, doi: 10.1038/nchembio.552, published online 3 April 2011 http://www.nature.com/naturechemicalbiology Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem |
||||||||||||||||||||||
PubChem Compound | 4943 | ||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume